alpha-Ethoxy-m-nitrobenzylideneammonium chloride chemical structure and properties
alpha-Ethoxy-m-nitrobenzylideneammonium chloride chemical structure and properties
Technical Monograph: -Ethoxy-m-nitrobenzylideneammonium Chloride
(Ethyl 3-Nitrobenzimidate Hydrochloride)[1]
Executive Summary
Its core utility lies in the high reactivity of the imidate carbon (
Chemical Identity & Physicochemical Properties[3][4][5][6][7][10][11][12][13][14]
| Property | Detail |
| Common Name | |
| Systematic Name | Ethyl 3-nitrobenzimidate hydrochloride |
| Alternative Names | Ethyl m-nitrobenzenecarboximidate HCl; 3-Nitro-benzimidic acid ethyl ester hydrochloride |
| CAS Number | 57508-53-9 |
| Molecular Formula | |
| Molecular Weight | 230.65 g/mol |
| Structure Description | A benzene ring substituted at the meta-position with a nitro group ( |
| Physical State | White to off-white crystalline solid (hygroscopic).[1] |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO); decomposes in water. |
| Stability | Moisture sensitive. Hydrolyzes rapidly to ethyl 3-nitrobenzoate or 3-nitrobenzamide depending on pH. |
Synthesis Protocol: The Pinner Reaction
The synthesis of
Reagents & Conditions
-
Solvent/Reagent: Absolute Ethanol (anhydrous).
-
Catalyst: Hydrogen Chloride (gas), anhydrous.
-
Conditions: 0°C to Room Temperature, strictly anhydrous environment (drying tube or
atmosphere).
Step-by-Step Methodology
-
Preparation: Dissolve 3-nitrobenzonitrile (1.0 eq) in anhydrous ethanol (1.1–1.5 eq) and an inert solvent (e.g., anhydrous diethyl ether or dioxane) if necessary to solubilize.
-
Saturation: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution until saturation is achieved (typically monitored by weight gain).
-
Crystallization: Seal the reaction vessel and store at 0–4°C for 12–48 hours. The imidate hydrochloride salt will precipitate as a crystalline solid.
-
Isolation: Filter the solid rapidly under an inert atmosphere (nitrogen) or dry air to prevent hydrolysis.
-
Washing: Wash the filter cake with cold, anhydrous ether to remove excess acid and unreacted nitrile.
-
Storage: Store in a desiccator over
or KOH.
Mechanism Visualization
The following diagram illustrates the acid-catalyzed addition of ethanol to the nitrile triple bond.[1]
Figure 1: Synthetic pathway for
Reactivity & Applications
This compound acts as a "masked" ester or activated amide. The iminium carbon is highly electrophilic, making it susceptible to attack by nucleophiles. Its reactivity profile is defined by three primary pathways: Aminolysis , Hydrolysis , and Cyclization .
A. Aminolysis: Synthesis of Amidines
Reaction with ammonia or primary/secondary amines displaces the ethoxy group to form amidines.
-
Reaction:
-
Utility: 3-Nitrobenzamidine derivatives are precursors for benzimidazole synthesis.
B. Hydrolysis: Ester vs. Amide Formation
The fate of the salt in water depends on pH:
-
Acidic Hydrolysis: Forms Ethyl 3-nitrobenzoate (Ester) +
. -
Basic Hydrolysis: Forms 3-Nitrobenzamide (Amide) + EtOH.
-
Note: In synthesis, accidental moisture exposure typically leads to the ester, reducing yield.
C. Heterocycle Synthesis
The most high-value application is the formation of heterocycles.[1]
-
Triazoles: Reaction with hydrazines (
).[1] -
Oxadiazoles: Reaction with acyl hydrazides.
-
Benzimidazoles: Reaction with o-phenylenediamines.
Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways of the imidate salt.[1]
Handling & Storage Guidelines
Due to the hygroscopic nature of imidate salts, strict adherence to handling protocols is required to maintain chemical integrity.
-
Moisture Exclusion: Always handle in a fume hood with low humidity. Use a glovebox for weighing if high precision is required.
-
Storage: Store in tightly sealed glass vials with a Teflon-lined cap. Secondary containment with desiccant (Silica gel or
) is recommended. -
Temperature: Refrigeration (2–8°C) prolongs shelf life by retarding thermal decomposition.
-
Safety: The compound is an irritant.[8] Standard PPE (gloves, goggles, lab coat) is mandatory. In case of skin contact, wash immediately with soap and water.
References
- Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.
- Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Mechanistic insight into aminolysis).
Sources
- 1. alpha-Chaconine | CAS#:20562-03-2 | Chemsrc [chemsrc.com]
- 2. alpha-Chaconine | CAS#:20562-03-2 | Chemsrc [chemsrc.com]
- 3. (-)-alpha-thujene | CAS#:3917-48-4 | Chemsrc [chemsrc.com]
- 4. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]
- 5. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. PubChemLite - N-(2-chloroethyl)-2-ethoxy-5-nitrobenzylamine (C11H15ClN2O3) [pubchemlite.lcsb.uni.lu]
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